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Compound of Interest

Compound Name: 2-Chloro-6-isopropoxypyridine

Cat. No.: B2530311

For researchers and professionals in drug development, a thorough understanding of a
compound's physical properties is the bedrock of successful synthesis, formulation, and
application. 2-Chloro-6-isopropoxypyridine, a substituted heterocyclic compound, represents
a class of molecules with significant potential as intermediates in the synthesis of
pharmaceuticals and agrochemicals. However, a comprehensive, experimentally verified
dataset for this specific molecule is not readily available in public literature.

This guide, therefore, adopts a principled, expert-driven approach. Instead of merely noting the
absence of data, we will elucidate the physical properties of 2-Chloro-6-isopropoxypyridine
by examining its closely related, well-characterized homologs, primarily 2-Chloro-6-
methoxypyridine. By analyzing the established data for this analog and applying fundamental
chemical principles, we can project the expected properties of the target compound. This
methodology not only provides valuable estimations but also deepens the reader's
understanding of structure-property relationships within the 2-chloro-6-alkoxypyridine class.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure
and fundamental identifiers. The key distinction within the homologous series discussed herein
is the nature of the alkoxy group at the 6-position of the pyridine ring.

The molecular structure directly influences intermolecular forces (van der Waals forces, dipole-
dipole interactions) and molecular packing, which in turn dictate the macroscopic physical
properties such as boiling point, density, and solubility. The presence of an electronegative
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chlorine atom and a nitrogen atom in the pyridine ring, combined with an ether linkage, creates
a molecule with distinct electronic and steric characteristics.

2-Chloro-6-isopropoxypyridine

Click to download full resolution via product page

Caption: Molecular Structure of 2-Chloro-6-isopropoxypyridine.

Table 1: Core Molecular Identifiers

2-Chloro-6-
2-Chloro-6- . -
Property . isopropoxypyridine
methoxypyridine
(Target)
CAS Number 17228-64-7[1] Not definitively assigned
Molecular Formula CeHsCINO CsH10CINO
Molecular Weight 143.57 g/mol 171.62 g/mol
Synonyms 6-Chloro-2-methoxypyridine 6-Chloro-2-isopropoxypyridine

Comparative Analysis of Physicochemical
Properties

The transition from a methoxy (-OCHs) to an isopropoxy (-OCH(CHs)z2) group involves adding
two methyl groups, significantly increasing the molecule's size, mass, and surface area. This
structural change is the primary determinant of the differences in physical properties. The
following table summarizes the known data for the methoxy analog and provides scientifically
grounded estimates for 2-chloro-6-isopropoxypyridine.

Table 2: Summary of Physical Properties (Known vs. Estimated)
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Physical Property

2-Chloro-6-
methoxypyridine
(Experimental
Data)

2-Chloro-6-
isopropoxypyridine
(Estimated)

Causality of the
Trend

Appearance

Colorless to pale

yellow liquid

Colorless to pale

yellow liquid

Both are relatively
small, substituted
pyridines expected to
be liquid at STP.

Boiling Point

185-186 °C (lit.)[1]

~205-215°C

Increased molecular
weight and surface
area lead to stronger
van der Waals forces,
requiring more energy

for vaporization.

Density

1.207 g/mL at 25 °C

(it)[1]

~1.15g/mL at 25 °C

While mass increases,
the volume increases
more substantially due
to the bulkier
isopropoxy group,
likely leading to a
slight decrease in

density.

Solubility in Water

Slightly soluble

Sparingly soluble

The larger, nonpolar
alkyl portion of the
iSopropoxy group
decreases overall
polarity, reducing

miscibility with water.

Solubility in Organics

Soluble in ethanol,
ether, CH2Cl2

Soluble in ethanol,
ether, CH2Clz, THF

The molecule retains
significant nonpolar
character, ensuring
good solubility in
common organic

solvents.
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The increase in
molecular volume and
) ] potential decrease in
Refractive Index n20/D 1.528 (lit.)[1] ~1.520 ] ]
density would likely
result in a slightly

lower refractive index.

Spectroscopic Signature: A Predictive Guide

While experimental spectra for 2-chloro-6-isopropoxypyridine are not available, its structure
allows for a confident prediction of its key spectroscopic features. This is invaluable for
researchers aiming to synthesize or identify this compound.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The key signals would be:

e |sopropoxy Group: A septet (one proton, -OCH(CHs)z2) around 4.5-5.5 ppm and a
corresponding doublet (six protons, -OCH(CHs)2) around 1.3-1.5 ppm. The downfield shift of
the septet is due to the deshielding effect of the adjacent oxygen atom.

e Pyridine Ring: Three aromatic protons exhibiting a distinct splitting pattern. Typically, for a
2,6-disubstituted pyridine, one would expect a triplet (for H4) and a doublet (for H3 and H5),
with chemical shifts between 6.5 and 7.8 ppm.

3C NMR Spectroscopy

The carbon NMR would confirm the carbon framework:

 |Isopropoxy Group: Two signals, one for the methine carbon (-CH(CHs)2) around 65-75 ppm
and one for the methyl carbons (-CH(CHs)z2) around 20-25 ppm.

» Pyridine Ring: Five distinct signals for the aromatic carbons, with the carbon atoms attached
to the chlorine (C2) and oxygen (C6) being the most downfield (typically >150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorptions for the functional groups present:
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C-O-C Stretch (Ether): A strong, characteristic band in the region of 1250-1000 cm~1.

C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1400 cm~1 region.

C-ClI Stretch: A band in the 800-600 cm~1 region.

C-H Stretch (Aliphatic): Bands just below 3000 cm~1* (2950-2850 cm™1).

Synthesis and Reactivity: Anh Overview

Understanding the synthesis of 2-chloro-6-isopropoxypyridine provides context for its
potential impurities and handling requirements. A common and logical synthetic route is the
nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium isopropoxide, a variation
of the Williamson ether synthesis.

A - Sodium Isopropoxide Solvent
(2,6 chhloropyrldlne) ( (NaO-iPr) ) ((e.g.,THF, DMF))

NAr Reaction

(2—Chloro—6—isopropoxypyridine)

Aqueous Workup
& Purification

Click to download full resolution via product page
Caption: Plausible synthetic workflow for 2-Chloro-6-isopropoxypyridine.

The reactivity of the molecule is dominated by the 2-chloro substituent. The pyridine ring is
electron-deficient, which makes the chlorine atom susceptible to displacement by a variety of
nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing
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for the introduction of amines, thiols, and other functional groups to build more complex
molecular architectures.

Laboratory Protocols

Adherence to well-defined, validated protocols is essential for safety, reproducibility, and purity.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

e Objective: To synthesize 2-Chloro-6-isopropoxypyridine from 2,6-dichloropyridine.
e Materials:
o 2,6-Dichloropyridine (1.0 eq)
o Sodium Isopropoxide (1.1 eq)
o Anhydrous Tetrahydrofuran (THF)
o Argon or Nitrogen gas supply
o Saturated agueous ammonium chloride (NH4Cl)
o Ethyl acetate
o Brine
o Anhydrous magnesium sulfate (MgSQOa)
o Methodology:

o Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux
condenser, magnetic stirrer, and an inert gas (Argon) inlet.

o Reagent Addition: Charge the flask with 2,6-dichloropyridine and anhydrous THF. Stir until
fully dissolved.
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Nucleophile Addition: Carefully add sodium isopropoxide portion-wise to the solution at
room temperature. The reaction may be mildly exothermic.

Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

Quenching: Once the starting material is consumed, cool the reaction to 0 °C using an ice
bath. Slowly add saturated aqueous NH4Cl to quench the excess sodium isopropoxide.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three
times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield the pure product.

Protocol: Sample Preparation for NMR Analysis

o Objective: To prepare a sample of synthesized 2-Chloro-6-isopropoxypyridine for *H and
13C NMR analysis.

o Materials:

o

o

[¢]

[e]

[e]

Purified product (~10-20 mg)

Deuterated chloroform (CDCls) with tetramethylsilane (TMS)

NMR tube

Pasteur pipette

Vial
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o Methodology:
o Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.
o Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCIs with TMS to the vial.

o Gently swirl the vial to ensure the sample is completely dissolved and the solution is
homogeneous.

o Transfer the solution into a clean, dry NMR tube using the Pasteur pipette.
o Cap the NMR tube securely. Wipe the outside of the tube clean.
o The sample is now ready for insertion into the NMR spectrometer for analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-6-isopropoxypyridine is not widely
available, the safety profile can be inferred from related halogenated pyridines and alkoxy-
pyridines.[2][3][4]

Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, and a skin
and eye irritant.[2][4]

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and
safety glasses or goggles.

« Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Keep the
container tightly closed and store in a cool, dry place away from strong oxidizing agents.

o Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a sealed container for chemical waste disposal.

Conclusion

2-Chloro-6-isopropoxypyridine is a valuable building block whose physical properties can be
confidently estimated through the principles of homology. By understanding the structure-
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property relationships demonstrated by analogs like 2-chloro-6-methoxypyridine, researchers
can effectively plan synthetic routes, design purification strategies, and anticipate the handling
requirements for this compound. The predictive data and protocols provided in this guide serve
as a robust starting point for any scientific investigation involving this and related chemical
entities, empowering researchers to proceed with a higher degree of certainty and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: Navigating Data Scarcity Through
Chemical Principles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2530311#2-chloro-6-isopropoxypyridine-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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